Alectinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism and Pharmacological Profile

Alectinib's mechanism is rooted in its potent and selective inhibition of the ALK tyrosine kinase.

| Property | Description |

|---|---|

| Primary Target | Anaplastic lymphoma kinase (ALK) tyrosine kinase receptor [1] |

| Additional Targets | RET tyrosine kinase [2] |

| Key Molecular Action | Inhibits ALK autophosphorylation, preventing downstream signal transduction [2] [1] |

| Potency vs. Crizotinib | Approximately fivefold higher than first-generation ALK inhibitor crizotinib [2] |

| Activity Against Mutations | Retains potency against multiple crizotinib-resistant ALK mutants (e.g., L1196M, F1174L, R1275Q, C1156Y) [2] [3] |

| Blood-Brain Barrier Penetration | High; concentrations in cerebrospinal fluid approximate free plasma concentration [2] |

This compound exerts its effects by binding to the ATP-binding site of the ALK kinase domain, thereby competitively inhibiting ATP binding and preventing the receptor's autophosphorylation and activation [2] [1]. This inhibition halts the activation of critical downstream pro-survival and proliferative signaling pathways, including JAK/STAT3, RAS-RAF-MEK-ERK, and PI3K-AKT-mTOR, ultimately leading to reduced tumor cell viability and apoptosis [4] [1] [5].

Quantitative Data and Clinical Efficacy

Clinical trials established the efficacy of this compound in both treatment-naive and crizotinib-resistant patients.

| Clinical Context | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key CNS Findings |

|---|---|---|---|

| First-Line (vs. Crizotinib) [2] | Not fully specified in results | This compound: Not Reached; Crizotinib: 11.1 months (p<0.001) | 12-month CNS progression: 9.4% (this compound) vs. 41.4% (Crizotinib) |

| Second-Line (Post-Crizotinib) [2] | 45%--55% across trials | 8.1--12.9 months across trials | Intracranial ORR: 75%; Median CNS response duration: ~11.1 months |

| ALK Inhibitor-Naive (Phase I/II) [3] | 93.5% (43/46 patients) | Not specified in results | No CNS progression in 15 patients with baseline brain metastases |

This compound's high CNS penetration is a significant clinical advantage. It achieves effective concentrations in the brain, leading to high intracranial response rates and durable control of brain metastases, a common site of progression with earlier therapies [2].

Experimental Protocols for Mechanistic Studies

Researchers use specific methodologies to investigate this compound's mechanism and cellular effects.

| Assay Type | Protocol Summary | Key Measurements |

|---|---|---|

| In Vitro Kinase Assay [4] | Incubate purified ALK and TOPK kinases with ATP. Detect phosphorylation via immunoblotting or radioactivity. | TOPK phosphorylation at Y74 using phospho-specific antibody. |

| Cell Viability (MTT) Assay [4] | Seed cells in 96-well plates. Treat with serial this compound dilutions for 72h. Add MTT reagent, incubate, solubilize, and measure absorbance. | Absorbance at 492nm; calculate IC50 values via GraphPad Prism. |

| Anchorage-Independent Transformation [4] | Suspend cells in soft agar culture medium. Culture for 14 days. | Count and score formed colonies using Image-Pro Plus software. |

| Apoptosis Assay [4] | Treat cells with drug(s). Lyse cells and analyze proteins via Western Blot. | Cleavage of PARP (c-PARP) and other caspases. |

| RT-qPCR for Resistance Genes [6] | Extract RNA from parental/resistant cells. Synthesize cDNA. Perform qPCR with gene-specific primers. | Fold-change in expression of hub genes (e.g., SFTPD, MUC5B). |

Signaling Pathways and Resistance Mechanisms

This compound's therapeutic effect comes from blocking the oncogenic ALK signaling axis. However, tumors can develop resistance through on-target ALK mutations or off-target bypass pathways.

This compound mechanism and resistance

Bioinformatic and functional analyses identified key genes and pathways linked to this compound resistance. Crucial genes include MUC5B, SFTPD, DMBT1, SFTPA2, and TFF3 [6]. Low expression of SFTPD is associated with activated DNA replication, cell cycle, and drug metabolism pathways, promoting survival despite treatment [6]. Another key resistance mechanism involves the ALK-TOPK signaling axis. ALK directly phosphorylates TOPK at Y74, and combined inhibition of ALK and TOPK enhances tumor cell apoptosis [4].

Future Research Directions

Current research focuses on overcoming resistance. Key strategies include developing next-generation ALK inhibitors active against a broader spectrum of resistance mutations and exploring rational combination therapies, such as simultaneously targeting ALK and TOPK or other bypass pathways [4] [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound and Brigatinib: New Second-Generation ALK ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel second generation anaplastic lymphoma ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting ALK-TOPK signaling pathway promotes cell ... [nature.com]

- 5. ALK inhibitors in cancer: mechanisms of resistance and ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Crucial Genes and Signaling Pathways in ... [pubmed.ncbi.nlm.nih.gov]

alectinib resistance mechanisms NSCLC

Alectinib Resistance Mechanisms

| Mechanism Category | Specific Type | Description | Key Examples |

|---|

| ALK-Dependent (On-Target) | Secondary ALK Mutations [1] [2] | Mutations in the ALK kinase domain that impair drug binding. | G1202R [1] [2]: Most common ("solvent front" mutation). I1171T/N/S [1] [2]: Also relatively common. V1180L [3] [2]: Less frequent. | | | ALK Amplification [3] | Increased copy number of the ALK fusion gene, leading to overexpression. | - | | ALK-Independent (Off-Target) | Bypass Track Activation [4] [2] | Activation of alternative signaling pathways that bypass ALK dependency. | EGFR/HER3 [4]: Activation via ligands like NRG1. Others [2]: MET amplification, KRAS mutations. | | | Phenotypic Transformation [2] | Histological transformation of the cancer cells. | Transformation to Small Cell Lung Cancer (SCLC) or Epithelial-to-Mesenchymal Transition (EMT). |

The following diagram illustrates how these resistance mechanisms lead to treatment failure.

This compound resistance arises from on-target ALK modifications or off-target alternative survival pathways, leading to resumed tumor growth.

Key Experimental Models for Investigation

Researchers use specific in vitro and ex vivo models to elucidate these resistance mechanisms. Key methodologies include generating resistant cell lines and patient-derived organoids (PDOs).

Generating Resistant Cell Lines: The H3122 NSCLC cell line (harboring the EML4-ALK V1 fusion) can be exposed to increasing concentrations of this compound over 6 months. This prolonged treatment selects for resistant clones, which can be 10 times less sensitive to the drug than the parental cells [4]. These clones are then analyzed for genetic and protein-level changes.

Patient-Derived Organoid (PDO) Culture: This cutting-edge technique involves creating a 3D model from a patient's own tumor tissue [3] [5]. The tumor sample is digested into cell clusters, embedded in Matrigel, and cultured in a specialized serum-free medium supplemented with growth factors (e.g., bFGF, EGF) and a ROCK inhibitor to promote stem cell survival and organoid formation [3]. PDOs can be used for downstream drug sensitivity testing to guide personalized treatment decisions [3] [5].

Clinical Implications & Treatment Sequencing

The identified resistance mechanism has a direct impact on the choice of subsequent therapy, as shown in the clinical data below.

| Resistance Mechanism Detected | Example Subsequent TKI | Key Consideration / Clinical Observation |

|---|---|---|

| G1202R mutation [1] [2] | Lorlatinib | Lorlatinib is the most effective TKI against this specific mutation. |

| Other ALK mutations (e.g., I1171N, V1180L) [1] [2] | Ceritinib, Brigatinib | Some second-generation TKIs retain activity against non-G1202R mutations. |

| No ALK mutation (ALK-independent) [2] | Lorlatinib (lower response) or Chemotherapy + TKI | Response to further ALK inhibition is often poor (ORR ~27%); combination therapies or chemotherapy may be needed [2]. |

| Unknown (Empirical TKI switch) [3] [5] | Another 2nd or 3rd gen TKI | "Blind" sequencing without biomarker testing often leads to suboptimal outcomes (short PFS of 0.5-1.3 months) [3] [5]. |

Future Directions

- Overcoming Lorlatinib Resistance: Resistance to the third-generation TKI lorlatinib is an emerging challenge, often involving compound ALK mutations (e.g., two mutations in the same ALK gene) [2]. Research is ongoing to develop next-generation strategies to target these complex mutations.

- Role of Repeat Biopsy: Re-biopsy at the time of disease progression for next-generation sequencing (NGS) is strongly recommended to identify the specific resistance mechanism and guide rational therapy selection, moving away from empirical treatment choices [3] [2] [5].

References

- 1. The Resistance Mechanisms and Treatment Strategies for ... [pmc.ncbi.nlm.nih.gov]

- 2. Management of acquired resistance to ALK inhibitors: repeat ... [pcm.amegroups.org]

- 3. Analysis of the resistance profile of real-world this compound first ... [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of Resistance to Second-Generation ALK... Mechanisms [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the resistance profile of real-world this compound first-line... [jtd.amegroups.org]

Comprehensive Technical Guide: Secondary ALK Mutations Mediating Alectinib Resistance in NSCLC

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

Anaplastic lymphoma kinase (ALK) gene rearrangements represent a critical oncogenic driver in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, with the EML4-ALK fusion being the most common variant. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, particularly in preventing and treating central nervous system (CNS) metastases. However, acquired resistance inevitably develops, with secondary ALK mutations representing a predominant mechanism of relapse. This technical review comprehensively analyzes the spectrum of this compound-resistant ALK mutations, detailed experimental methodologies for their investigation, and emerging therapeutic strategies to overcome resistance. Understanding these resistance mechanisms is paramount for developing next-generation treatment approaches and optimizing sequential therapy protocols in ALK-positive NSCLC.

ALK Biology and this compound Mechanism of Action

ALK Rearrangements in NSCLC

The ALK gene encodes a transmembrane receptor tyrosine kinase belonging to the insulin receptor superfamily. In NSCLC, chromosomal rearrangements most frequently result in fusion between EML4 (echinoderm microtubule-associated protein-like 4) and ALK, leading to constitutive dimerization and activation of the ALK kinase domain independent of ligand binding. This aberrant activation drives oncogenic signaling through critical downstream pathways including RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting uncontrolled cellular proliferation, survival, and metastasis [1] [2]. To date, more than 20 different ALK fusion variants have been identified in NSCLC, with variants 1 (E13:A20) and 3 (E6:A20) being the most prevalent [3].

This compound's Therapeutic Profile

This compound (RO5424802/CH5424802) is a highly selective, ATP-competitive second-generation ALK TKI that demonstrates superior potency and CNS penetration compared to first-generation crizotinib. The ALEX trial established this compound as a standard first-line therapy for ALK-positive NSCLC, demonstrating significantly prolonged progression-free survival (PFS) compared to crizotinib (34.8 months vs. 10.9 months) with enhanced intracranial efficacy [3] [4]. This compound's macrocyclic structure contributes to its improved selectivity and ability to overcome common crizotinib-resistant mutations, while its reduced affinity for P-glycoprotein facilitates enhanced blood-brain barrier penetration, addressing the significant limitation of CNS progression observed with crizotinib therapy [5] [2].

Classification of Resistance Mechanisms

Resistance to ALK TKIs is broadly categorized into on-target (ALK-dependent) and off-target (ALK-independent) mechanisms, with approximately 56.8% of this compound resistance cases attributable to secondary ALK mutations based on recent clinical analyses [5].

Table 1: Categories of this compound Resistance Mechanisms

| Category | Specific Mechanisms | Frequency in this compound Resistance | Detection Methods |

|---|---|---|---|

| On-Target (ALK-Dependent) | Secondary ALK mutations (G1202R, V1180L, I1171T/N/S) | ~30-40% of cases [4] | NGS, Sanger sequencing |

| ALK gene amplification | ~10% of cases [6] | FISH, NGS | |

| Off-Target (ALK-Independent) | Bypass pathway activation (EGFR, KRAS, MET) | ~20-30% of cases [1] | NGS, phosphoproteomics |

| Phenotypic transformation (epithelial-to-mesenchymal, small cell) | ~5-15% of cases [7] | Histopathology, IHC | |

| Tumor microenvironment interactions | Not fully quantified | Immunofluorescence, cytokine assays | |

| Pharmacokinetic | Inadequate CNS drug exposure | Variable | Drug concentration assays |

On-Target Resistance Mechanisms

On-target resistance refers to alterations within the ALK kinase domain that directly impair drug binding while preserving kinase activity. These typically manifest as point mutations within the ATP-binding pocket or adjacent regions that sterically hinder inhibitor binding or increase ATP affinity. The specific mutation profile varies significantly between ALK TKIs, reflecting their distinct structural interactions with the kinase domain [1] [4].

Off-Target Resistance Mechanisms

Off-target resistance encompasses alternative signaling pathways that bypass ALK dependency, including activation of parallel receptor tyrosine kinases (e.g., EGFR, KIT, MET), downstream pathway activation (e.g., MAPK amplification), and histologic transformation. Notably, bypass signaling can maintain oncogenic signaling despite effective ALK inhibition, necessitating combination therapeutic approaches [1] [6].

Graphical Abstract: this compound resistance mechanisms include on-target secondary ALK mutations and off-target bypass pathway activation or phenotypic transformation, which restore oncogenic signaling despite continued ALK inhibition.

Spectrum of Secondary ALK Mutations in this compound Resistance

Common Secondary ALK Mutations

The ALK kinase domain is structured into an N-terminal lobe and a C-terminal lobe, with the ATP-binding pocket situated between them. Secondary mutations primarily cluster in key regions: the gatekeeper area, the solvent front, and the αC-helix, each imparting distinct structural alterations that interfere with drug binding [1] [4].

Table 2: Major Secondary ALK Mutations in this compound Resistance

| Mutation | Location in Kinase Domain | Structural Consequence | Sensitivity to Other ALK TKIs | Clinical Frequency |

|---|---|---|---|---|

| G1202R | Solvent front region | Introduces bulky arginine side chain, sterically hindering drug binding | Resistant to most 2nd-gen; sensitive to lorlatinib [4] | 21-43% of this compound-resistant cases [4] |

| V1180L | Gatekeeper region | Alters hydrophobic pocket, reducing drug affinity | Sensitive to ensartinib, ceritinib [3] [6] | ~10% of this compound-resistant cases [3] |

| I1171T/N/S | αC-helix region | Disrupts α-helix structure, affecting drug-binding pocket conformation | Variable: I1171N sensitive to ceritinib [4] [6] | ~15% of this compound-resistant cases [4] |

| L1196M | Gatekeeper region | Increases steric hindrance in ATP-binding pocket | Sensitive to most 2nd-gen ALK TKIs [4] | Less common with this compound vs crizotinib [4] |

| E803Q | Novel mutation (exon 14) | Unknown; hypothesized to alter electrostatic interactions | Appears resistant to multiple 2nd-gen TKIs [3] | Recently identified case report [3] |

Novel and Compound Mutations

Emerging evidence highlights compound mutations (co-occurrence of ≥2 ALK mutations) as a challenging resistance pattern. A 2024 case report identified a novel E803Q mutation located in exon 14 coexisting with V1180L, which demonstrated resistance to multiple second-generation ALK TKIs including ensartinib and ceritinib [3]. This case exhibited rapidly progressive disease with overall survival of only 7 months, underscoring the aggressive nature of certain novel mutation profiles. The EML4-ALK variant 3 (E6:A20) fusion may predispose to developing multiple resistance mutations, potentially contributing to more rapid TKI resistance [3].

Experimental Methodologies for Investigating Resistance

In Vitro Resistance Modeling

Cell line models of acquired resistance provide powerful tools for identifying and characterizing resistance mechanisms. The H3122 CHR-A1 cell line was established through continuous exposure of H3122 (EML4-ALK variant 1) cells to increasing this compound concentrations (starting at 10 nM) over several months [6]. This approach identified the novel V1180L gatekeeper mutation, which conferred high-level resistance to both crizotinib and this compound but retained sensitivity to other next-generation ALK inhibitors including ceritinib [6].

Ba/F3 immortalized murine pro-B cell models expressing specific ALK mutations enable systematic profiling of mutation-specific TKI sensitivity. These IL-3-dependent cells undergo transformation to cytokine independence when expressing oncogenic ALK fusions, allowing rapid assessment of transformation reversal by ALK inhibitors. Protocol details include:

- Transfection: Introduce EML4-ALK constructs with specific mutations via retroviral transduction

- Selection: Culture in absence of IL-3 to select for ALK-transformed cells

- Drug testing: Dose-response curves with multiple ALK inhibitors over 72-hour exposure

- Viability assessment: MTT or CellTiter-Glo assays to quantify IC50 values [6]

Clinical Sample Analysis

Repeat biopsy at progression is critical for identifying resistance mechanisms and guiding subsequent therapy. A 2024 retrospective study demonstrated that 60.3% (44/73) of patients progressing on second-generation ALK TKIs underwent successful re-biopsy, with NGS identifying resistance mechanisms in most cases [5]. Recommended protocols include:

- Sample processing: Formalin-fixed paraffin-embedded (FFPE) tissue sections with >20% tumor content

- NGS analysis: Comprehensive gene panels covering ALK kinase domain and potential bypass genes

- Sequencing method: Hybrid capture-based NGS with minimum 500x sequencing depth

- Variant calling: >5% allele frequency threshold for mutation detection [3] [5]

For cases where tissue biopsy is not feasible, liquid biopsy using circulating tumor DNA (ctDNA) provides a minimally invasive alternative, though with potentially lower sensitivity for detecting structural rearrangements and compound mutations.

Structural and Thermodynamic Analysis

Molecular dynamics simulations and thermodynamic calculations using methods like MP-CAFEE (Molecular Mechanics Poisson-Boltzmann Surface Area) provide insights into how specific mutations alter drug-binding affinity. These computational approaches demonstrated that both V1180L and I1171T mutations reduce this compound binding through distinct structural mechanisms: V1180L alters the hydrophobic pocket, while I1171T disrupts α-helix conformation affecting the drug-binding pocket [6].

Therapeutic Strategies to Overcome Resistance

Sequential ALK TKI Therapy

Mutation-guided sequential therapy represents the current standard approach upon this compound progression. The appropriate subsequent TBI selection depends critically on the identified resistance mechanism:

- For G1202R mutation: Lorlatinib (3rd-generation) demonstrates the highest efficacy, with clinical response rates of 69% in patients with this mutation [4]

- For V1180L mutation: Ensartinib or ceritinib show retained activity based on low IC50 values in Ba/F3 models [3] [6]

- For I1171T/N/S mutations: Ceritinib has demonstrated clinical efficacy, with one case report showing marked response [6]

- For compound mutations: Lorlatinib or fourth-generation ALK inhibitors (e.g., neladalkib, TPX-0131) under clinical investigation may be required [2]

Next-Generation ALK Inhibitors

Lorlatinib, a third-generation macrocyclic ALK/ROS1 TKI, demonstrates potent activity against most solitary ALK resistance mutations, including G1202R. Its compact structure and flexible binding mode enable accommodation of various steric hindrances caused by resistance mutations. The CROWN trial demonstrated 5-year PFS rates of 60% with first-line lorlatinib, establishing it as a potent option for treatment-naïve and resistant disease [5] [2].

Fourth-generation ALK inhibitors including neladalkib (Nuvalent) and TPX-0131 (Turning Point Therapeutics) are specifically designed to target compound mutations that confer resistance to lorlatinib. These agents feature symmetric macrocyclic structures that can bind ALK in novel conformations, potentially overcoming even complex mutation patterns [2].

Combination Approaches and Future Directions

Rational combination therapies targeting both ALK-dependent and ALK-independent resistance mechanisms represent a promising frontier. Ongoing clinical trials are investigating:

- ALK TKI + EGFR inhibitors for tumors with EGFR-mediated bypass signaling

- ALK TKI + MET inhibitors for MET-amplified resistant disease

- ALK TKI + MEK inhibitors for downstream pathway activation

- ALK TKI + HSP90 inhibitors to destabilize mutant ALK proteins [2]

Additionally, alternating TKI regimens are being explored to prevent or delay the emergence of resistant clones. The ALKTERNATE trial is investigating alternating lorlatinib with crizotinib to exploit the differential mutation sensitivities and potentially extend the therapeutic lifespan of available ALK inhibitors [2].

Conclusion

References

- 1. New advances in understanding the mechanisms and ... [pmc.ncbi.nlm.nih.gov]

- 2. ALK inhibitors against resistance in non-small cell lung ... [sciencedirect.com]

- 3. Frontiers | A novel secondary gene ALK which mutation to... resistant [frontiersin.org]

- 4. The Resistance Mechanisms and Treatment Strategies for ... [pmc.ncbi.nlm.nih.gov]

- 5. Progression patterns, resistant mechanisms and subsequent ... [translational-medicine.biomedcentral.com]

- 6. Two novel ALK mutations mediate acquired resistance to ... [pmc.ncbi.nlm.nih.gov]

- 7. Case report Changing ALK-TKI mechanisms of resistance ... [sciencedirect.com]

Clinical Efficacy Data of Alectinib in EML4-ALK+ NSCLC

The following tables summarize key quantitative data on the clinical performance of alectinib, both as a monotherapy and in combination regimens.

Table 1: Key Outcomes from the ALEK-B Phase 2 Trial (this compound + Bevacizumab) [1]

This trial investigated this compound combined with the anti-angiogenic agent bevacizumab as a first-line treatment.

| Endpoint | Result at 34.5 Months Median Follow-up |

|---|---|

| 12-Month Progression-Free Survival (PFS) | 97.1% |

| 36-Month Progression-Free Survival (PFS) | 64.2% |

| 36-Month Overall Survival (OS) | 87.9% |

| Objective Response Rate (ORR) | 100% |

| 36-Month Intracranial PFS (icPFS) | 87.8% |

| Grade 3-4 Adverse Events | 46.3% (Most common: proteinuria, hepatotoxicity) |

Table 2: this compound's Performance Against Different EML4-ALK Variants & Alterations [2] [1]

The specific EML4-ALK variant can influence the treatment outcome.

| Feature / Alteration | Impact on this compound Response & Clinical Characteristics |

|---|---|

| Variant 1 (V1) | Longer PFS, lower metastatic risk [2]. |

| Variant 3 (V3) | Shorter PFS, higher metastatic risk; in the ALEK-B trial, the 36-month PFS rate was 55.6% for V3 vs. 59.8% for other variants [2] [1]. |

| Non-Canonical Fusions (e.g., LOC388942-ALK) | Confer increased resistance to this compound compared to canonical EML4-ALK fusions [3]. |

Mechanisms of Response and Resistance to this compound

This compound is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI). Its efficacy stems from potently inhibiting the constitutively active ALK kinase, which drives oncogenic signaling through key pathways like MAPK/RAS/ERK, PI3K/AKT/mTOR, and JAK-STAT [2] [4]. Despite its potency, resistance inevitably develops through diverse mechanisms.

The diagram below illustrates the core signaling pathways and the major resistance mechanisms to ALK-TKIs like this compound.

The diagram above shows that resistance can be broadly categorized as follows [2] [5] [6]:

- On-Target Resistance: This occurs due to mutations within the ALK kinase domain (e.g., G1202R, L1196M) that directly impair drug binding, or through amplification of the EML4-ALK gene itself [2] [4].

- Off-Target/Bypass Resistance: In this case, the cancer cell activates alternative signaling pathways to survive. This can happen through the activation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or through a dramatic change in cell identity known as lineage plasticity (e.g., adeno-to-squamous transition, AST), which is often driven by JAK-STAT signaling and is associated with TKI resistance [7] [2] [5].

- Signaling Modulation & Drug Tolerance: A novel mechanism involves the biophysical properties of EML4-ALK itself. The oncoprotein can form large cytoplasmic condensates that sequester key signaling adapters like GRB2 and SOS1. While these condensates are associated with oncogenic signaling, they also suppress signaling from other RTKs. When this compound inhibits ALK, it rapidly dissolves these condensates, releasing the adapters and paradoxically resensitizing the cell to external growth factors (e.g., from dying neighboring cells), leading to rapid, pulsatile ERK reactivation that promotes short-term survival and drug tolerance [6].

Key Experimental Protocols for Investigation

For researchers, the following methodologies are central to studying EML4-ALK and this compound response.

1. Comprehensive Genomic Profiling (CGP) for Fusion Detection [8] [9]

- Principle: DNA-based Next-Generation Sequencing (NGS) panels are designed with probes tiling the intronic regions of known partner genes (like EML4) and ALK to detect rearrangement breakpoints. However, DNA-NGS can miss complex or atypical rearrangements.

- Protocol Enhancement: RNA-based NGS is recommended to complement DNA testing. It directly sequences fusion transcripts, providing a more reliable detection of functional fusions, including those with retained intronic sequences or novel breakpoints that DNA panels may overlook [8]. RNA-seq can also determine the specific EML4-ALK variant (e.g., V1 vs. V3).

2. Functional Validation of Novel Fusions [3]

- Principle: To confirm the oncogenic potential of a newly identified ALK fusion (e.g., an intergenic fusion).

- Protocol: Use CRISPR/Cas9 gene editing to generate isogenic cell lines (e.g., in A549 or H441 lung cancer cells) where the novel fusion is spontaneously created.

- Validation Steps: Confirm fusion presence via PCR and DNA/RNA sequencing. Assess oncogenicity through in vitro proliferation assays (e.g., CellTiter-Glo) and in vivo tumor formation in nude mice. Test drug sensitivity by treating these engineered cells with ALK-TKIs and comparing IC50 values to control cells.

3. Investigating Drug Tolerance Mechanisms [6]

- Principle: To study the rapid, adaptive signaling changes that occur upon ALK inhibition.

- Protocol: Optogenetic Functional Profiling.

- Method: Engineer cells to express a light-sensitive optogenetic receptor (e.g., optoFGFR). Apply precise light stimuli to activate specific signaling pathways and measure downstream output (e.g., phospho-ERK levels via Western blot) in the presence or absence of this compound. This "black-box" approach can reveal how the oncogene corrupts cellular signal processing and how inhibition resensitizes the system to other inputs.

Future Directions and Combination Strategies

Current research is focused on overcoming resistance by targeting non-ALK survival pathways.

- This compound + Bevacizumab: The ALEK-B trial demonstrates that adding an anti-angiogenic agent to this compound is a viable strategy to delay resistance and achieve deep, durable responses [1].

- Targeting Lineage Plasticity: In models showing adeno-to-squamous transition (AST), the concomitant inhibition of ALK and JAK1/2 was effective in overcoming resistance [5].

- Targeting Adaptive Survival: Based on the condensate-mediated tolerance mechanism, combination therapies that block paracrine signaling (e.g., with EGFR inhibitors) are proposed to counteract the rapid ERK reactivation seen after ALK inhibition [6].

References

- 1. This compound in combination with bevacizumab as first-line ... [nature.com]

- 2. EML4‐ALK biology and drug resistance in non‐small cell lung ... [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the Intergenic ALK Fusion LOC388942‐ALK as ... [pmc.ncbi.nlm.nih.gov]

- 4. Response to this compound in Refractory Breast Cancer With an ... [jhoponline.com]

- 5. EML4-ALK fusions drive lung adeno-to-squamous transition ... [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic EML4-ALK assemblies suppress growth factor ... [nature.com]

- 7. Protocol Design for the Bench to Bed Trial in this compound- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Lung Adenocarcinoma Expressing an EML4‐ALK Fusion ... [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characteristics and clinical outcomes of complex ... [translational-medicine.biomedcentral.com]

ALUR Study Final Efficacy and Safety Data

The phase III ALUR study is a randomized trial that evaluated alectinib versus chemotherapy in patients with advanced ALK-positive Non-Small Cell Lung Cancer (NSCLC) who had previously been treated with platinum-based chemotherapy and crizotinib [1] [2] [3].

- Patient Population: 119 patients were randomized in a 2:1 ratio to receive either oral this compound (600 mg twice daily) or chemotherapy (pemetrexed or docetaxel every 3 weeks) until disease progression, death, or withdrawal [1] [2].

- Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [2].

Final Efficacy Outcomes

The table below summarizes the key efficacy results from the final analysis.

| Efficacy Endpoint | This compound (n=79) | Chemotherapy (n=40) | Hazard Ratio (HR) / P-value |

|---|---|---|---|

| Median PFS | 10.9 months | 1.4 months | HR: 0.20 (95% CI: 0.12-0.33); P < 0.001 [1] [2] |

| Objective Response Rate (ORR) | 50.6% | 2.5% | P < 0.001 [1] [2] |

| CNS ORR (in patients with measurable baseline CNS metastases) | 66.7% | 0% | P < 0.001 [1] [2] |

Safety Profile

| Safety Measure | This compound | Chemotherapy |

|---|---|---|

| General Safety | Consistent with the known, well-established safety profile from the primary analysis and post-marketing experience. No new safety signals were identified [1] [2]. | - |

| Treatment Duration | - | - |

| Grade 3-4 Adverse Events (AEs) | 30.5% (from a related adjuvant study, ALINA [4]) | 30.8% (from a related adjuvant study, ALINA [4]) |

Exploratory Molecular Profiling

The study also conducted exploratory analysis using next-generation sequencing on baseline plasma samples [1] [2]:

- ALK Rearrangement: Detected in 69.5% (41/59) of baseline plasma samples [1] [2].

- Secondary ALK Mutations: Confirmed partial responses were observed with this compound in 6 out of 11 patients harboring secondary ALK mutations [1] [2].

- Non-EML4-ALK Fusions: this compound showed activity, with confirmed partial responses in 4 out of 6 patients [1] [2].

- TP53 Mutation: The detection of mutant TP53 in baseline plasma was associated with numerically shorter PFS with this compound (HR: 1.88, 95% CI: 0.9-3.93). This compound prolonged PFS versus chemotherapy in both wild-type and mutant TP53 patients, but its activity was considerably decreased in the mutant TP53 group [1] [2].

Detailed Experimental Protocol

For researchers seeking to understand the trial's methodological rigor, here is a detailed breakdown of the key experimental protocols as cited in the ALUR study.

1. Study Design and Randomization [1] [2]

- Design: A randomized, open-label, multicenter, phase III trial.

- Randomization: Patients were randomized in a 2:1 ratio to receive this compound or chemotherapy.

- Stratification: The randomization was stratified by disease stage and race to ensure balanced groups.

- This compound Arm: 600 mg administered orally twice daily, continuously until disease progression, unacceptable toxicity, death, or investigator/patient decision to withdraw.

- Chemotherapy Arm:

- Pemetrexed: 500 mg/m² intravenously, every 3 weeks.

- Docetaxel: 75 mg/m² intravenously, every 3 weeks.

- Treatment continued until disease progression, unacceptable toxicity, or withdrawal.

3. Endpoint Assessment Methodologies

- Primary Endpoint - PFS: Defined as the time from randomization to the first occurrence of disease progression or death from any cause. It was assessed by the study investigator according to RECIST (Response Evaluation Criteria in Solid Tumours) [1] [2].

- Secondary Endpoints:

- ORR and CNS ORR: Defined as the proportion of patients with a best overall response of complete or partial response, also assessed per RECIST criteria [1] [2].

- Safety: Assessed by monitoring the frequency, severity, and relationship of adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [5].

4. Biomarker and Molecular Profiling Protocol [1] [2]

- Sample Collection: Plasma samples were collected at baseline and then every 6 weeks until disease progression.

- Sequencing Technique: Molecular factors, including ALK rearrangements and mutations, were detected in circulating tumor DNA using next-generation sequencing (NGS).

- Data Correlation: The molecular findings were subsequently correlated with clinical outcomes such as treatment response and PFS.

ALK Signaling Pathway and Molecular Impact

The following diagram illustrates the core ALK signaling pathway and highlights how this compound intervenes, based on the mechanistic context from the search results and the exploratory findings of the ALUR study [1] [5] [2].

This diagram shows that the ALK fusion oncogene drives tumor growth by activating downstream signaling pathways. This compound, as an ALK inhibitor, directly targets and inhibits this oncogenic driver. An important exploratory finding from the ALUR study is that TP53 mutation can promote resistance, leading to reduced this compound activity and shorter PFS, even though this compound remains superior to chemotherapy in these patients [1] [2].

Key Conclusions for Professionals

The final data from the ALUR study robustly confirms that This compound is a superior treatment option compared to chemotherapy for crizotinib-pretreated, advanced ALK-positive NSCLC.

- Established Superior Efficacy: this compound demonstrated significantly prolonged PFS, higher systemic ORR, and a remarkable CNS response rate, addressing a critical need in a patient population where brain metastases are common [1] [5] [2].

- Predictive Biomarkers: The exploratory analysis provides valuable clinical insights. It confirms this compound's activity against diverse ALK alterations but also identifies TP53 mutation as a potential biomarker for reduced this compound activity, which may inform future research and clinical decision-making [1] [2].

References

- 1. Final efficacy and safety data, and exploratory molecular ... [sciencedirect.com]

- 2. Final efficacy and safety data, and exploratory molecular ... [pubmed.ncbi.nlm.nih.gov]

- 3. Final efficacy and safety data, and exploratory molecular ... [semanticscholar.org]

- 4. ALINA Follow-up Data: this compound Shows 'Sustained' DFS ... [lungcancerstoday.com]

- 5. Anaplastic Lymphoma Kinase Inhibitors for Genetically ... - NCBI [ncbi.nlm.nih.gov]

Comprehensive Application Note: HPLC Analysis of Alectinib and Its Related Impurity 5-Trifluoroacetate

Introduction

Alectinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used primarily in the treatment of ALK-positive non-small cell lung cancer (NSCLC). As with all pharmaceutical compounds, ensuring the purity of this compound is critical for patient safety and therapeutic efficacy. This compound impurity 5-trifluoroacetate (chemical name: 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carboxamide, 2,2,2-trifluoroacetic acid (1:1)) is a structurally related compound that may be present in this compound drug substance and drug products [1] [2]. This application note provides a detailed protocol for the simultaneous quantification of this compound and this specific impurity using a chemometrically optimized HPLC method with comprehensive validation data according to ICH Q2(R2) guidelines [3] [4].

The analysis of pharmaceutical impurities is crucial in quality control laboratories as impurities can potentially affect the safety, efficacy, and stability of drug products. The method described herein has been optimized to provide excellent separation, sensitivity, and accuracy while incorporating green analytical chemistry principles to minimize environmental impact [3].

Experimental

Chemicals and Reagents

- Reference standards: this compound (CAS No. 1256580-46-7) and this compound Impurity 5 Trifluoroacetate [1]

- HPLC-grade acetonitrile

- Ammonium acetate (analytical grade)

- Purified water (HPLC grade)

- Alecensa capsules (150 mg this compound/capsule) or equivalent pharmaceutical formulation

Instrumentation and Chromatographic Conditions

The optimized method utilizes the following instrumentation and conditions [3]:

- HPLC system: With photodiode array (PDA) detector

- Column: Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm)

- Mobile phase: Gradient system with:

- Mobile phase A: Ammonium acetate buffer

- Mobile phase B: Acetonitrile

- Detection wavelength: 269 nm

- Flow rate: 1.0 mL/min

- Injection volume: 10 µL

- Column temperature: Maintained at 25°C

- Run time: Approximately 15 minutes

Table 1: Gradient Program for HPLC Analysis

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 70 | 30 |

| 5 | 50 | 50 |

| 10 | 20 | 80 |

| 12 | 20 | 80 |

| 12.1 | 70 | 30 |

| 15 | 70 | 30 |

Standard Solution Preparation

2.3.1 Stock Standard Solutions

- This compound stock solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (acetonitrile:water, 50:50 v/v).

- Impurity stock solution (100 µg/mL): Accurately weigh 10 mg of this compound impurity 5-trifluoroacetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

2.3.2 Working Standard Solutions

- Prepare mixed working standards at appropriate concentrations by combining and diluting stock solutions with diluent.

- For the calibration curve, prepare at least five standard solutions covering the range of 0.5-50 µg/mL for impurity and 1-100 µg/mL for this compound.

Sample Preparation

- For capsule formulation: Accurately weigh powder equivalent to 10 mg this compound from not less than 10 capsules.

- Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes with intermittent shaking.

- Cool to room temperature, dilute to volume with diluent, and mix well.

- Filter through a 0.45 µm PVDF syringe filter before injection, discarding the first 2 mL of filtrate.

Method Development and Optimization

Chemometric Optimization Using Box-Behnken Design

The HPLC method was optimized using a Box-Behnken experimental design to systematically evaluate the effects of critical method parameters and their interactions. Three key factors were investigated: buffer pH, gradient time, and column temperature [3]. The design included 15 experimental runs with center points to estimate experimental error. Response surface methodology was employed to model the relationship between factors and responses, which included retention time, peak area, and resolution between this compound and its impurity.

The desirability function approach was used to identify optimal conditions that simultaneously maximize resolution, peak symmetry, and analysis efficiency while minimizing run time. The Monte Carlo method was subsequently applied to define the operable design region where method performance criteria are consistently met [3] [4].

Forced Degradation Studies

Forced degradation studies provide evidence of method stability-indicating capability and were performed on this compound under various stress conditions:

- Acidic degradation: Treatment with 0.1M HCl at 60°C for 2 hours

- Alkaline degradation: Treatment with 0.1M NaOH at 60°C for 2 hours

- Oxidative degradation: Treatment with 3% H₂O₂ at room temperature for 30 minutes

- Thermal degradation: Exposure to dry heat at 80°C for 8 hours

- Photodegradation: Exposure to UV light (254 nm) for 48 hours

The method effectively separated this compound from all degradation products, confirming its stability-indicating properties [4].

Method Validation

The method was validated according to ICH Q2(R2) guidelines for the following parameters [3] [4]:

Table 2: Method Validation Parameters for this compound and Impurity 5-Trifluoroacetate

| Validation Parameter | This compound | Impurity 5-Trifluoroacetate |

|---|---|---|

| Linearity range | 1-100 µg/mL | 0.5-50 µg/mL |

| Correlation coefficient (r²) | >0.999 | >0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.5 µg/mL |

| Precision (% RSD) | <2% | <2% |

| Accuracy (% Recovery) | 98-102% | 98-102% |

| Robustness | Deliberate variations in method parameters meet system suitability criteria |

System Suitability Testing

System suitability tests were performed to verify that the chromatographic system is adequate for the intended analysis. The following criteria must be met before sample analysis:

- Resolution between this compound and impurity 5-trifluoroacetate: Not less than 2.0

- Tailing factor for both peaks: Not more than 2.0

- Theoretical plates for this compound peak: Not less than 5000

- Repeatability of standard injection (%RSD): Not more than 2.0%

Results and Discussion

Chromatographic Performance

The optimized method provides excellent separation between this compound and impurity 5-trifluoroacetate with resolution greater than 2.0. Typical retention times are approximately 8.5 minutes for this compound and 9.2 minutes for the impurity, though these may vary slightly depending on column age and mobile phase composition. The use of a core-shell C8 column (2.7 µm particles) provides enhanced efficiency compared to conventional columns, allowing for faster analysis without compromising resolution [3].

Application to Pharmaceutical Formulation

The method was successfully applied to the analysis of Alecensa capsules (150 mg this compound/capsule). Recovery studies demonstrated high accuracy with mean recovery of 99.5% for this compound and 99.2% for the impurity, confirming the method's suitability for quality control of pharmaceutical formulations. The impurity 5-trifluoroacetate was not detected in the commercial formulation, indicating effective control during the manufacturing process [3].

Measurement Uncertainty Evaluation

A bottom-up approach was used to evaluate measurement uncertainty by identifying and quantifying all significant sources of uncertainty in the analytical procedure. Major uncertainty contributors included [3]:

- Standard preparation (weighing, dilution)

- Sample preparation (weighing, extraction efficiency)

- Instrumental variations (injection volume, detector response)

- Calibration curve fitting

The expanded measurement uncertainty was calculated with a coverage factor of k=2, corresponding to a 95% confidence level. This comprehensive uncertainty assessment enhances the reliability of the analytical results for quality control decision-making.

Greenness and Whiteness Assessment

The environmental impact of the analytical method was evaluated using multiple assessment tools:

- Complex Green Analytical Procedure Index (ComplexGAPI): Demonstrated the method's adherence to green analytical chemistry principles

- Analytical Greenness Metric (AGREE): Provided a quantitative greenness score based on multiple environmental factors

- Blue Applicability Grade Index (BAGI): Assessed method practicality and applicability in routine quality control settings

- White Analytical Chemistry (WAC): The method achieved a high whiteness score, balancing analytical, ecological, and practical considerations [3]

The method incorporates green chemistry principles by using less hazardous chemicals, minimizing organic solvent consumption through gradient elution, and reducing waste generation.

Protocol for Routine Analysis

Step-by-Step Operating Procedure

Mobile phase preparation: Prepare ammonium acetate buffer (appropriate molarity, pH adjusted with acetic acid or ammonia solution) and filter through a 0.45 µm membrane filter. Prepare HPLC-grade acetonitrile.

System setup and equilibration:

- Install the C8 column (10 cm × 4.6 mm, 2.7 µm) and maintain at 25°C.

- Prime the HPLC system with mobile phase and set the flow rate to 1.0 mL/min.

- Equilibrate the system for at least 30 minutes or until a stable baseline is achieved at 269 nm.

System suitability test:

- Inject system suitability solution (mixture of this compound and impurity at LOQ level).

- Evaluate chromatogram to ensure all system suitability criteria are met.

Standard and sample analysis:

- Inject blank (diluent) to confirm absence of interfering peaks.

- Inject calibration standards in duplicate.

- Inject sample solutions (standard and sample injection sequence should follow quality control protocols).

System shutdown:

- After analysis, flush the column with acetonitrile:water (50:50) for at least 30 minutes.

- Store the column in appropriate solvent as per manufacturer's recommendations.

Calculation

Peak area: Record the peak areas of this compound and impurity from sample solutions.

Concentration calculation: Calculate the concentration of this compound and impurity using the calibration curve or single-point calibration as appropriate.

% Impurity: Calculate the percentage of impurity 5-trifluoroacetate relative to this compound using the formula:

% Impurity = (Area of impurity × Concentration of standard × Purity of standard × 100) / (Area of standard × Concentration of sample)

The following workflow diagram illustrates the complete analytical procedure:

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor resolution | Column degradation | Flush column according to manufacturer's instructions; replace if necessary |

| Incorrect mobile phase pH | Adjust pH to specified value | |

| Peak tailing | Column voiding | Replace column |

| Silanol interactions | Adjust buffer concentration or use silanol masking agents | |

| Retention time shift | Mobile phase composition variation | Prepare fresh mobile phase |

| Temperature fluctuations | Verify column temperature stability | |

| Low recovery | Incomplete extraction | Optimize sonication time and solvent composition |

| Filter adsorption | Use alternative filter membrane material |

Conclusion

The developed HPLC method provides a reliable, accurate, and precise approach for the simultaneous determination of this compound and its impurity 5-trifluoroacetate in pharmaceutical formulations. The application of chemometric optimization using Box-Behnken design ensures robust method performance within the defined operable region. Comprehensive validation following ICH Q2(R2) guidelines demonstrates the method's suitability for its intended application in quality control laboratories. The incorporation of green chemistry principles and measurement uncertainty evaluation further enhances the method's value for regulatory compliance and sustainable analytical practices.

References

Comprehensive Application Notes & Protocols: Box-Behnken Design Optimization for HPLC Analysis of Alectinib

Introduction

Anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) represents a significant oncological challenge, accounting for approximately 84% of all lung cancer cases in the United States. Alectinib, a second-generation ALK inhibitor, has emerged as a cornerstone therapy, demonstrating superior efficacy with a median progression-free survival of 34.8 months compared to 10.9 months with crizotinib in the global phase III ALEX trial [1] [2]. The accurate quantification of this compound and its related impurities is paramount for ensuring drug safety and efficacy, as impurities can exhibit undesirable pharmacological or toxicological effects that may compromise therapeutic benefits [3].

The application of Analytical Quality by Design (AQbD) principles to method development represents a paradigm shift from traditional trial-and-error approaches toward a systematic, risk-based framework. Within this framework, Box-Behnken designs (BBD) have emerged as powerful tools for optimizing chromatographic methods, enabling efficient exploration of factor interactions while avoiding extreme experimental conditions that could be impractical or wasteful [4] [5] [6]. These response surface methodologies are specifically constructed to fit quadratic models with factors set at three equally spaced levels (-1, 0, +1), making them ideal for chromatographic optimization where establishing robust method operable design regions is critical for regulatory compliance and method lifecycle management [1] [5] [7].

Theoretical Framework of Box-Behnken Designs

Fundamental Principles

Box-Behnken designs belong to the class of classical response surface designs that are constructed using a subset of points from factorial designs with each factor set at three levels [5]. These designs are characterized by two key mathematical properties: rotatability (or near-rotatability), meaning the prediction variance depends only on the distance from the center point; and spherical geometry, where all design points are equidistant from the center [4] [5]. Unlike central composite designs that include extreme corner points, BBD places treatment combinations at the midpoints of edges of the process space and at the center, making them particularly advantageous when combined factor extremes are dangerous, physically impossible, or too expensive to test [4] [5] [6].

The mathematical model for a BBD typically follows a second-order quadratic equation:

[Y = β_0 + \sum_{i=1}^k β_iX_i + \sum_{i=1}^k β_{ii}X_i^2 + \sum_{i

3.1.3 Box-Behnken Experimental Design

Factor Selection: Based on risk assessment, select three critical factors for optimization. For this compound and impurity separation, the recommended factors are:

- Organic phase ratio (acetonitrile:buffer)

- Buffer concentration (ammonium acetate)

- Flow rate [3]

Level Definition: Define appropriate ranges for each factor based on preliminary screening experiments:

- Organic phase ratio: 40-60% (low: 40%, middle: 50%, high: 60%)

- Buffer concentration: 10-30 mM (low: 10 mM, middle: 20 mM, high: 30 mM)

- Flow rate: 0.8-1.2 mL/min (low: 0.8 mL/min, middle: 1.0 mL/min, high: 1.2 mL/min) [3]

Design Matrix: For three factors, a BBD with 15 experimental runs (including 3 center points for error estimation) is generated using statistical software [3] [7].

Response Monitoring: For each experimental run, monitor multiple critical quality attributes including resolution between this compound and impurity peaks, retention time, theoretical plate number, and peak asymmetry [3] [1].

3.1.4 Chromatographic Conditions

- Detection wavelength: 269 nm [3]

- Injection volume: 10-20 µL [3]

- Column temperature: 25-40°C [3]

- Mobile phase: Gradient system with acetonitrile and ammonium acetate buffer [3]

- Run time: Approximately 10-15 minutes based on retention characteristics

3.1.5 Sample Preparation

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water mixture) to obtain a stock solution of 1 mg/mL [3].

Impurity Stock Solution: Similarly prepare a stock solution of impurity 5-trifluoroacetate at appropriate concentration [3].

Sample Solution: For capsule analysis, weigh the mixed contents of not fewer than 20 capsules. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a suitable container. Add approximately 7 mL of diluent, shake vigorously for 10 minutes, and dilute to 10 mL with the same diluent. Filter through a 0.45-µm membrane filter before injection [3].

Protocol 2: HPLC-FLD Method for Bioanalytical Quantification of this compound in Rat Plasma

3.2.1 Materials and Equipment

- Analytical Standards: this compound (purity ≥99.78%) and internal standard (e.g., ponatinib, purity ≥99.67%) [1] [2]

- Biological Matrix: Blank rat plasma [1]

- HPLC System: Equipped with fluorescence detector (FLD) [1]

- Sample Preparation: Appropriate equipment for protein precipitation or solid-phase extraction [1]

3.2.2 Experimental Design for Bioanalytical Method

Factor Screening: Use a Taguchi L8 orthogonal array to screen multiple parameters efficiently. Test factors at two levels based on preliminary experiments [1].

BBD Optimization: For the identified critical parameters (typically organic phase ratio, buffer concentration, and flow rate), implement a three-factor BBD with 15 runs [1].

Response Monitoring: Critical responses include peak area (for sensitivity), retention time, theoretical plates, and resolution from matrix interferences [1].

3.2.3 Bioanalytical Sample Preparation

Plasma Sample Processing: Thaw frozen plasma samples at room temperature and vortex mix for 10-15 seconds [1].

Protein Precipitation: Transfer 100 µL of plasma to a clean tube. Add 300 µL of acetonitrile containing internal standard. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes [1].

Supernatant Collection: Transfer the clear supernatant to autosampler vials for injection [1].

3.2.4 Chromatographic Conditions

- Detection: Fluorescence detection at appropriate excitation/emission wavelengths [1]

- Linearity range: 5-1,000 ng/mL [1]

- Lower limit of quantification: 5 ng/mL [1]

- Injection volume: 10-50 µL [1]

Data Analysis and Interpretation

Statistical Analysis of BBD Results

Following completion of the experimental runs, subject the collected data to comprehensive statistical analysis. Employ multiple linear regression to fit the second-order quadratic model to the experimental data. Evaluate model significance using Analysis of Variance (ANOVA) with a 95% confidence level (p < 0.05) [6] [9]. Assess model adequacy through multiple criteria including coefficient of determination (R²), adjusted R², predicted R², and lack-of-fit test [9].

The resulting regression models are then utilized to generate response surface plots that visually represent the relationship between factor settings and chromatographic responses. These three-dimensional surfaces enable straightforward identification of optimal regions where all critical quality attributes simultaneously meet desired criteria [6] [9]. For this compound separation, the primary target is typically maximum resolution between this compound and its impurity while maintaining acceptable retention characteristics and peak symmetry [3].

Optimization Using Desirability Function

The desirability function approach provides a powerful methodology for multi-response optimization. This technique transforms each predicted response into an individual desirability value (d) ranging from 0 (undesirable) to 1 (fully desirable) [3]. The overall desirability (D) is then computed as the geometric mean of the individual desirability values:

[D = (d_1 × d_2 × ... × d_n)^{1/n}]

The factor combinations that maximize the overall desirability (D) represent the optimal chromatographic conditions [3]. For this compound method development, typical targets include resolution > 2.0, tailing factor < 2.0, and theoretical plates > 2000 [3].

Method Validation

Following optimization, validate the method according to International Council for Harmonisation (ICH) Q2(R2) Guidelines [3] [8]. The validation should encompass the following parameters:

Table 2: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Acceptance Criteria | This compound Impurity Method [3] | Bioanalytical Method [1] |

|---|---|---|---|

| Linearity Range | R² > 0.99 | Not specified | 5-1,000 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ≥ 3 | 0.1 µg/mL (this compound), 0.3 µg/mL (impurity) | Not specified |

| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10 | 0.3 µg/mL (this compound), 0.5 µg/mL (impurity) | 5 ng/mL |

| Accuracy (% Recovery) | 98-102% | High recoveries reported | 95.6-102% |

| Precision (% RSD) | ≤ 2% | Meets criteria | < 11% |

Case Studies and Applications

Case Study 1: Simultaneous Determination of this compound and Its Impurity

A recent study demonstrated the successful application of BBD for developing a novel HPLC method capable of simultaneously quantifying this compound and its impurity 5-trifluoroacetate [3] [8]. The optimization identified the optimal conditions as a specific gradient profile with acetonitrile and ammonium acetate buffer on an Ascentis Express C8 column [3]. The method was rigorously validated according to ICH guidelines, demonstrating LOD values of 0.1 µg/mL and 0.3 µg/mL for this compound and its impurity, respectively, with LOQ values of 0.3 µg/mL and 0.5 µg/mL [3]. The recovery study performed using Alecensa capsules (150 mg this compound/capsule) showed high recoveries, confirming excellent precision and accuracy [3]. The method was further evaluated for measurement uncertainty using a bottom-up approach and assessed for its environmental impact using greenness and whiteness metrics [3] [8].

Case Study 2: Bioanalytical Method for this compound in Rat Plasma

Another investigation applied AQbD principles to develop and validate a sensitive HPLC-FLD method for quantifying this compound in rat plasma [1] [2]. The systematic approach included risk assessment via FMEA, parameter screening using Taguchi design, and optimization with BBD [1]. The final method exhibited excellent linearity (R² > 0.99) over the concentration range of 5-1,000 ng/mL, with an LLOQ of 5 ng/mL [1]. The method demonstrated high accuracy (95.6-102%), precision (RSD < 11%), and consistent recovery (98.3-105%) with minimal matrix effects [1]. The validated method was successfully applied in a pharmacokinetic study following intravenous and oral administration of this compound in rats, highlighting its suitability for preclinical drug development [1].

Visual Workflows and Diagrams

Box-Behnken Design Optimization Workflow for HPLC Method Development

Three-Factor Box-Behnken Design Conceptual Diagram

Troubleshooting and Technical Notes

Common Optimization Challenges

During BBD optimization of this compound HPLC methods, several challenges may arise. Inadequate resolution between this compound and its impurity peaks often results from insufficient selectivity in the mobile phase composition. This can typically be addressed by adjusting the organic modifier ratio or buffer pH within the design space [3]. Peak tailing may occur due to secondary interactions with residual silanols; increasing buffer concentration or incorporating amine modifiers in the mobile phase can mitigate this issue [3]. Retention time instability often stems from inadequate mobile phase equilibration or temperature fluctuations; ensuring sufficient column equilibration between runs and maintaining constant column temperature can improve reproducibility [3] [1].

Method Sustainability Assessment

The greenness and whiteness of the developed HPLC methods should be evaluated using appropriate metric tools such as the Complex Green Analytical Procedure Index, Analytical Greenness Metric, and Blue Applicability Grade Index [3] [8]. The recently developed White Analytical Chemistry (WAC) tool provides a comprehensive assessment encompassing greenness, practicality, and analytical performance [3]. For this compound methods, the use of ethanol or methanol as alternatives to acetonitrile should be explored to enhance method sustainability, though potential impacts on chromatographic performance must be carefully evaluated within the BBD framework [3].

Conclusion

The application of Box-Behnken designs for optimizing HPLC methods for this compound analysis represents a robust, efficient, and scientifically sound approach that aligns with modern Quality by Design principles. The systematic methodology enables researchers to develop methods with built-in robustness while thoroughly understanding the relationship between critical method parameters and chromatographic performance. The case studies presented demonstrate successful application across different matrices, from pharmaceutical formulations to complex biological samples, highlighting the versatility of the approach. As this compound continues to find expanded clinical applications, including ongoing investigations in adjuvant settings and pediatric malignancies, the availability of robust, validated analytical methods will remain crucial for supporting drug development, quality control, and therapeutic monitoring.

References

- 1. an HPLC-FLD method for quantification of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 2. Integrating analytical quality by design into bioanalytical ... [bmcchem.biomedcentral.com]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. 5.3.3.6.2. Box-Behnken designs [itl.nist.gov]

- 5. Box-Behnken Designs | Statistics Knowledge Portal [jmp.com]

- 6. 4. Box-Behnken Response Surface Methodology [theopeneducator.com]

- 7. Box–Behnken design [en.wikipedia.org]

- 8. Chemometrically assisted optimization and validation of ... [pubmed.ncbi.nlm.nih.gov]

- 9. 2.4. Experimental Design: Box–Behnken Design (BBD) [bio-protocol.org]

Comprehensive Application Note: Alectinib Stability-Indicating Method and Forced Degradation Studies

Then, I will now begin writing the main body of the application note.

Introduction and Regulatory Context

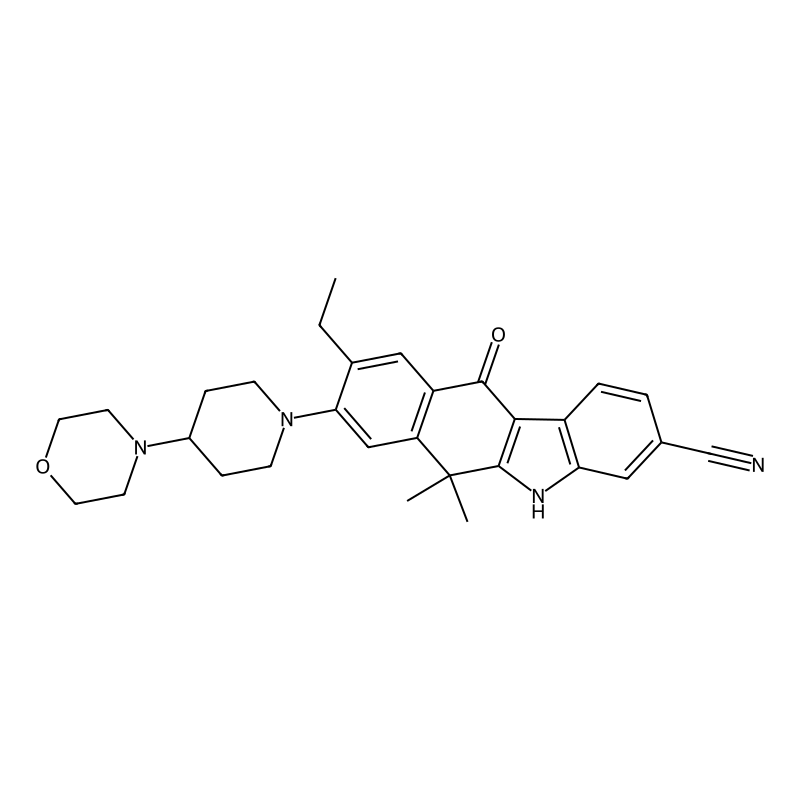

Alectinib (trade name Alecensa) is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). As a targeted therapy, it demonstrates fivefold greater potency against ALK compared to first-generation crizotinib and effectively penetrates the blood-brain barrier, making it particularly valuable for treating CNS metastases. This compound's chemical structure consists of a fused indole and naphthalenone ring system functionalized with a cyano group and morpholinopiperidine unit, contributing to its selective binding properties and biological activity [1]. The hydrochloride salt form is commonly used in pharmaceutical formulations to enhance bioavailability.

Forced degradation studies are an essential component of pharmaceutical development, required by ICH guidelines Q1A(R2) and Q2(R2). These studies help establish the inherent stability characteristics of active pharmaceutical ingredients (APIs) and validate stability-indicating analytical methods. Understanding this compound's degradation behavior under various stress conditions provides crucial information for formulation development, packaging selection, shelf-life determination, and storage condition establishment. The identification of degradation products is particularly important for assessing potential toxicological risks and ensuring patient safety [2].

This application note consolidates recent research on this compound forced degradation studies and provides detailed protocols for implementing stability-indicating methods in pharmaceutical analysis. The methodologies presented support the development of robust analytical procedures suitable for quality control testing, stability studies, and regulatory submissions.

Forced Degradation Conditions and Outcomes

This compound undergoes significant degradation primarily under oxidative stress conditions, while demonstrating relative stability under other stress conditions. Systematic forced degradation studies reveal that the molecule is susceptible to photolytic degradation in both solution and solid states, with degradation kinetics following first-order reaction patterns [3]. The relationship between pH and stability demonstrates that this compound, while achieving maximum solubility in acidic media, degrades rapidly at low pH levels, necessitating careful pH optimization in pharmaceutical processes.

Table 1: Summary of this compound Forced Degradation Results

| Stress Condition | Parameters | Degradation Outcome | Major Degradation Products |

|---|---|---|---|

| Oxidative | 3-30% H₂O₂, room temperature | Significant degradation (4-30%) | N-oxide, epoxide, N-hydroxy, and amide impurities |

| Acidic | 0.1-1M HCl, room temperature | Mild degradation (5.18%) | Not characterized |

| Alkaline | 0.1-1M NaOH, room temperature | Mild degradation (3.10%) | Not characterized |

| Thermal | 60-105°C, solid state | Moderate degradation (4.13%) | Not characterized |

| Photolytic | UV/Vis light, solution and solid | Variable degradation | Not characterized |

Under oxidative stress with hydrogen peroxide (3-30%), this compound produces four novel degradation products identified as N-oxide impurity, epoxide impurity, N-hydroxy impurity, and amide impurity. Three of these degradation products are constitutional isomers, presenting analytical challenges for separation and identification [2]. The oxidative degradation pathway involves reactions at the morpholine and piperidine rings, which are particularly susceptible to oxidative attack.

The pH-rate profile studies indicate that this compound exhibits optimal stability in the pH range of 4.5-6.8, which has important implications for dissolution media selection and formulation strategies. The degradation kinetics follow pseudo-first-order behavior under various stress conditions, allowing for predictable degradation modeling and shelf-life projections [3]. These findings collectively inform rational formulation design and storage condition recommendations to minimize degradation throughout the product lifecycle.

Analytical Method Development and Optimization

HPLC and LC-MS/MS Parameters

The development of stability-indicating methods for this compound has employed both high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches. The optimal chromatographic conditions utilize C8 or C18 stationary phases with gradient elution systems consisting of acetonitrile and ammonium acetate or ammonium formate buffers (typically 15-20 mM, pH ~5.4) [1] [4]. Detection wavelengths of 269 nm and 339 nm have been successfully employed based on the analyte's UV absorption characteristics.

For impurity monitoring, methods have been developed to simultaneously quantify this compound and its related compounds, particularly Impurity 5-trifluoroacetate. These methods demonstrate linearity over concentration ranges of 10-300 μg/mL for API analysis and 1-3000 ng/mL for bioanalytical applications, with correlation coefficients (R²) > 0.999 [3] [5]. The limits of detection (LOD) and quantification (LOQ) for this compound typically range from 0.1-0.3 μg/mL and 0.3-0.5 μg/mL, respectively, in pharmaceutical formulations, while LC-MS/MS methods achieve sensitivity down to 0.82 ng/mL in biological matrices [5] [6].

Table 2: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | HPLC/PDA Method | LC-MS/MS Method | LC-FLD Method |

|---|---|---|---|

| Column | Ascentis Express C8 (10 cm × 4.6 mm, 2.7 μm) | C18 column (specific type not specified) | C18 column |

| Mobile Phase | Gradient: Acetonitrile and 15 mM ammonium acetate, pH 5.42 | Isocratic: Acetonitrile and aqueous buffer (55:45) | Phosphate buffer with organic modifier |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection | PDA at 269 nm | MS/MS with ESI+ | Fluorescence (excitation/emission optimized) |

| Run Time | ~10 minutes | 2 minutes | ~10 minutes |

| Linearity Range | 10-300 μg/mL | 1-3000 ng/mL | 5-1000 ng/mL |

Method Validation and Greenness Assessment

Developed methods have been validated according to ICH guidelines, demonstrating accuracy (98.1-102.7%), precision (RSD < 2%), specificity, and robustness [3]. The application of Analytical Quality by Design (AQbD) principles through risk assessment tools like Failure Mode and Effects Analysis (FMEA) and experimental designs such as Box-Behnken has enabled systematic optimization of critical method parameters [7]. This approach identifies organic phase ratio, buffer concentration, and flow rate as having the most significant impact on chromatographic performance, allowing establishment of a robust design space for method operation.

The greenness of analytical methods has been evaluated using multiple metrics including NEMI, Analytical Eco-Scale, AGREE, and GAPI [1]. The developed LC-MS/MS method demonstrates environmental sustainability through its low solvent consumption (55% acetonitrile in mobile phase) and reduced waste generation, aligning with Green Analytical Chemistry principles [5]. The implementation of whiteness assessments using the White Analytical Chemistry (WAC) tool further ensures methods meet sustainability goals without compromising performance characteristics [4].

Degradation Product Identification and Characterization

The structural elucidation of this compound degradation products has been accomplished through comprehensive analytical techniques including LC-MS-IT-TOF for accurate mass measurement, preparative HPLC for isolation, and NMR and FTIR spectroscopy for structural characterization [1] [2]. These approaches have confirmed that oxidative stress conditions generate four primary degradation products through distinct chemical pathways.

The N-oxide impurity forms through oxidation of the nitrogen atoms in the morpholine or piperidine rings, while the epoxide impurity results from oxidation of the aromatic ring systems. The N-hydroxy impurity involves hydroxylation at nitrogen centers, and the amide impurity forms through transformation of the cyano group under oxidative conditions [2]. Molecular docking studies suggest that these degradation products may exhibit different binding affinities for the ALK receptor compared to the parent compound, potentially impacting biological activity [1].

The formation of degradation products follows predictable pathways that can be mitigated through appropriate formulation strategies and packaging selection. The identification of structural alerts within the this compound molecule, particularly the morpholine and piperidine rings, provides insights for medicinal chemistry optimization of next-generation analogs with improved stability profiles [5].

Diagram 1: this compound Degradation Product Identification Workflow. The diagram illustrates the systematic approach from forced degradation to structural characterization of impurities.

Experimental Protocols

Forced Degradation Studies

Protocol 1: Oxidative Degradation Study

- Stock Solution Preparation: Prepare this compound stock solution at 1 mg/mL in methanol.

- Stress Condition: Transfer 10 mL of stock solution to a 50 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide solution. Dilute to volume with methanol.

- Reaction Conditions: Allow the solution to stand at room temperature for 24 hours protected from light.

- Termination: Neutralize the reaction by adding a catalytic amount of manganese dioxide, then filter through a 0.45 μm PVDF syringe filter.

- Analysis: Analyze the sample using the optimized HPLC conditions detailed in Section 5.2.

- Control: Prepare a control sample without hydrogen peroxide following the same procedure.

Protocol 2: Photostability Testing

- Sample Preparation: Prepare this compound solutions in methanol (100 μg/mL) and spread evenly in petri dishes. For solid-state studies, spread uniform layers of API in glass dishes.

- Light Exposure: Expose samples to both UV (320-400 nm) and visible light (400-800 nm) in a photostability chamber.

- Irradiance Control: Maintain appropriate light intensity (e.g., 1.2 million lux hours for visible and 200 watt hours/square meter for UV).

- Sampling Time Points: Withdraw samples at 0, 24, 48, and 72 hours for analysis.

- Dark Control: Maintain identical samples wrapped in aluminum foil as dark controls.

- Analysis: Analyze samples by HPLC to determine degradation kinetics.

Stability-Indicating HPLC Method

Protocol 3: HPLC Analysis of this compound and Related Impurities

Instrument Setup:

- Column: Ascentis Express C8 (10 cm × 4.6 mm, 2.7 μm)

- Mobile Phase A: 15 mM ammonium acetate buffer, pH 5.4

- Mobile Phase B: Acetonitrile

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Detection: PDA detector at 269 nm

- Injection Volume: 10 μL

Gradient Program:

- Time 0 min: 30% B

- Time 5 min: 50% B

- Time 10 min: 70% B

- Time 12 min: 30% B

- Time 15 min: 30% B (equilibration)

Sample Preparation:

- Prepare standard solutions at 100 μg/mL in methanol

- Prepare test samples to contain approximately 100 μg/mL of this compound

- Filter all solutions through 0.45 μm PVDF membrane filters before injection

System Suitability Criteria:

- Retention time reproducibility: RSD ≤ 2%

- Theoretical plates for this compound peak: ≥ 2000

- Tailing factor: ≤ 2.0

- Resolution between this compound and closest degradation product: ≥ 2.0

Application Notes

Method Robustness and Implementation

The optimized methods demonstrate robust performance across different instrument platforms and laboratory environments. When implementing these methods, particular attention should be paid to mobile phase preparation, as small variations in buffer pH and organic modifier composition can significantly impact chromatographic separation, especially for the closely eluting degradation products. The use of mass-compatible buffers such as ammonium acetate and formate enables seamless transition between HPLC-UV and LC-MS methods for additional confirmation of degradation product identity.

For analysis of pharmaceutical formulations, appropriate sample preparation techniques should be employed to extract this compound from excipients without inducing degradation. For capsule formulations, sonication in methanol for 15-20 minutes typically provides complete extraction with recovery rates of 98-102% [4]. Method transfer to quality control laboratories should include verification of system suitability criteria and resolution between critical pairs of peaks, particularly the separation of this compound from its Impurity 5-trifluoroacetate and oxidative degradation products.

Regulatory Compliance and Lifecycle Management

The developed stability-indicating methods comply with ICH validation requirements for specificity, accuracy, precision, linearity, range, and robustness. Documentation should include complete validation reports, including forced degradation data demonstrating method stability-indicating capability. For regulatory submissions, provide representative chromatograms of stressed samples with clear identification of all degradation products.

Implementation of an Analytical Procedure Lifecycle Management approach, as outlined in ICH Q14, ensures continued method performance through predefined analytical control strategies. Establish method operable design regions (MODR) for critical method parameters that, when controlled within established ranges, ensure method robustness. Ongoing monitoring of system suitability test results provides data for continuous method verification and facilitates post-approval change management.

Conclusion